3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a benzo[d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory response .
Biochemical Pathways
For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the ph and polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the methylthio group: The benzo[d]thiazole intermediate is then treated with methyl iodide in the presence of a base to introduce the methylthio group.
Coupling with 3,5-dimethoxybenzoic acid: The final step involves coupling the benzo[d]thiazole derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methylthio group.
3,5-dimethoxy-N-(4-(methylthio)phenyl)benzamide: Lacks the benzo[d]thiazole moiety.
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide: Lacks the methoxy groups.
Uniqueness
3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and methylthio groups, along with the benzo[d]thiazole moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-11-7-10(8-12(9-11)22-2)16(20)19-17-18-15-13(23-3)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLSDLEENWUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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